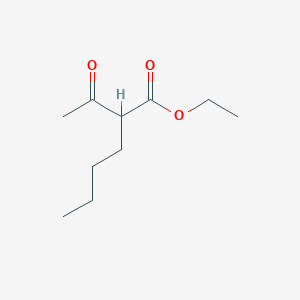

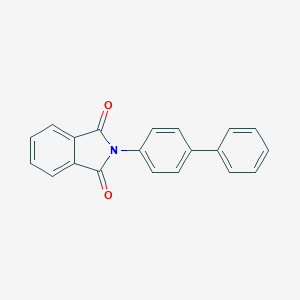

4-(Benzyloxy)benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(Benzyloxy)benzamide and its derivatives involves various chemical reactions, including the Staudinger reaction and the aromatic nucleophilic substitution. For example, a series of derivatives were synthesized using ultrasound-assisted methods, showcasing the utility of green chemistry tools in enhancing reaction efficiency and yield. These methods involve the cyclo-condensation of Schiff bases with chloro acetyl chloride in the presence of catalysts and solvents, such as triethylamine and dimethyl formamide (DMF), under ultrasonication (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

Molecular Structure Analysis

The molecular structure of 4-(Benzyloxy)benzamide and its derivatives has been examined using various analytical techniques, including X-ray diffraction, IR spectroscopy, and density functional theory (DFT) calculations. These studies have provided insights into the compound's geometric parameters, electronic properties, and chemical reactivity. For instance, the structural analysis of a novel derivative using X-ray diffraction and DFT calculations revealed its crystalline form and helped to understand its antioxidant properties (Demir, Çakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekci, 2015).

Chemical Reactions and Properties

4-(Benzyloxy)benzamide undergoes various chemical reactions that highlight its versatility and potential for further chemical modifications. The synthesis processes often result in compounds exhibiting broad spectrum biological activities, demonstrating the compound's utility in medicinal and pharmaceutical fields. These chemical reactions are not only pivotal for generating derivatives with desired biological activities but also for understanding the compound's chemical behavior and interaction with biological targets.

Physical Properties Analysis

The physical properties of 4-(Benzyloxy)benzamide derivatives, such as solubility, crystallinity, and thermal stability, have been explored to assess their suitability for various applications. The study of polyamides derived from related compounds showed that they possess high thermal stability and are capable of forming transparent, flexible, and tough films, which could be relevant for material science applications (Hsiao, Yang, & Chen, 2000).

Applications De Recherche Scientifique

1. Anti-Tubercular Scaffold

- Application Summary : A series of ten novel derivatives of 4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide were synthesized and evaluated for in vitro anti-tubercular activity against Mycobacterium tuberculosis (MTB) .

- Methods of Application : The key compound 4-(benzyloxy)-N′-(substituted benzylidene) benzo hydrazide, called Schiff’s bases, were synthesized by Staudinger reaction ([2 + 2] ketene-imine cycloaddition reaction) with chloro acetyl chloride in the presence of catalyst tri ethylamine and solvent dimethyl formamide (DMF), using ultra-sonication .

- Results : Most of the synthesized compounds showed promising activity with an IC50 value of less than 1 µg/mL. The molecular docking study suggests that 6a and 6e are the most active derivatives of the series .

2. Potential Anticancer Agents

- Application Summary : Benzimidazole, which is structurally similar to 4-(Benzyloxy)benzamide, has been intensively studied for its potential as a new generation of anticancer agents .

- Methods of Application : The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents .

- Results : The structure-activity relationship (SAR) analysis of synthesized benzimidazoles showed that the presence of certain groups in their structures influenced the bioactivity against three cancer cell lines A549, MDA-MB-231, and PC3 .

3. Rescue of HeLa Cells from ARTD10-induced Cell Death

- Application Summary : A 4-(benzyloxy)benzamide derivative, compound 32, was found to be potent and selective, and was able to rescue HeLa cells from ARTD10-induced cell death .

- Results : Compound 32 was found to be potent (IC50 = 230 nM) and selective .

4. Inhibitor of Mono-ADP-Ribosyltransferase PARP10/ARTD10

- Application Summary : 4-(Benzyloxy)benzamide derivatives have been found to be potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10 . This enzyme carries out mono-ADP-ribosylation of a range of cellular proteins, affecting their activities .

- Methods of Application : The study involved evaluating an array of 4-phenoxybenzamide derivatives. By exploring modifications on the linker between the aromatic rings, a 4-(benzyloxy)benzamide derivative, compound 32, was identified .

- Results : Compound 32 was found to be potent (IC50 = 230 nM) and selective. Like OUL35, it was able to rescue HeLa cells from ARTD10-induced cell death .

5. Antioxidant and Antibacterial Activities

- Application Summary : Benzamide compounds, including those similar to 4-(Benzyloxy)benzamide, have been synthesized and tested for their antioxidant and antibacterial activities .

- Methods of Application : The study involved the synthesis of a series of benzamide compounds and their subsequent testing against various bacterial strains .

- Results : One of the benzamide compounds was found to exhibit effective metal chelate activity and showed promising in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Safety And Hazards

Orientations Futures

Future research could focus on the potential applications of “4-(Benzyloxy)benzamide” and its derivatives. For instance, some derivatives of “4-(Benzyloxy)benzamide” have shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis (MTB) . Further studies could explore these therapeutic potentials in more depth.

Propriétés

IUPAC Name |

4-phenylmethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKRXFXJKMFKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369404 | |

| Record name | 4-Benzyloxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)benzamide | |

CAS RN |

56442-43-4 | |

| Record name | 4-Benzyloxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10[1',2']-Benzenoanthracene-9(10H)-methanol](/img/structure/B73941.png)